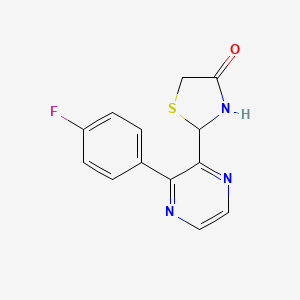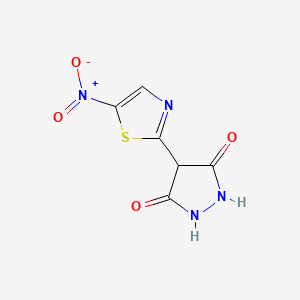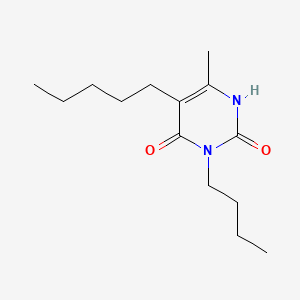
5-Pyrimidineacetic acid, 4-hydroxy-2-(p-isopropoxybenzyl)-6-methyl-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes an ethyl acetate group attached to a pyrimidine ring substituted with an isopropoxybenzyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as ethyl acetoacetate and urea under acidic or basic conditions.
Substitution with Isopropoxybenzyl Group: The pyrimidine intermediate is then subjected to a nucleophilic substitution reaction with 4-isopropoxybenzyl chloride in the presence of a base like potassium carbonate.
Esterification: The final step involves esterification of the resulting compound with ethyl acetate under reflux conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrimidine ring positions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate can be compared with other pyrimidine derivatives, such as:
Ethyl 2-(2-(4-methoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Similar structure but with a methoxy group instead of an isopropoxy group.
Ethyl 2-(2-(4-chlorobenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate: Contains a chlorobenzyl group, leading to different chemical properties and reactivity.
The uniqueness of Ethyl 2-(2-(4-isopropoxybenzyl)-6-methyl-4-oxo-1,4-dihydropyrimidin-5-yl)acetate lies in its specific substituents, which impart distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
64678-02-0 |
|---|---|
Fórmula molecular |
C19H24N2O4 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
ethyl 2-[4-methyl-6-oxo-2-[(4-propan-2-yloxyphenyl)methyl]-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C19H24N2O4/c1-5-24-18(22)11-16-13(4)20-17(21-19(16)23)10-14-6-8-15(9-7-14)25-12(2)3/h6-9,12H,5,10-11H2,1-4H3,(H,20,21,23) |
Clave InChI |
VTDTUEKOXVDUMG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=C(N=C(NC1=O)CC2=CC=C(C=C2)OC(C)C)C |
Solubilidad |
>51.7 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


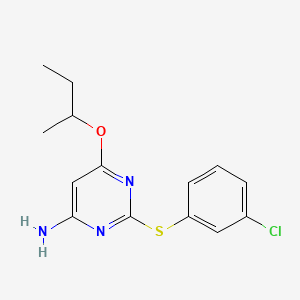
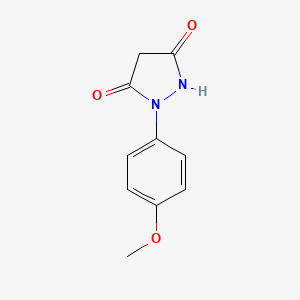
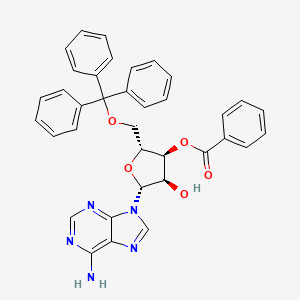
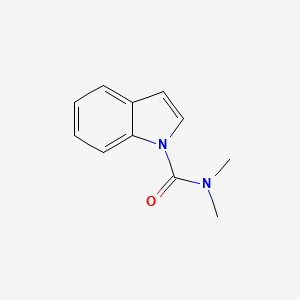
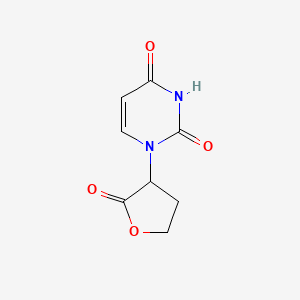

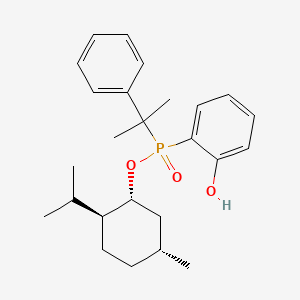
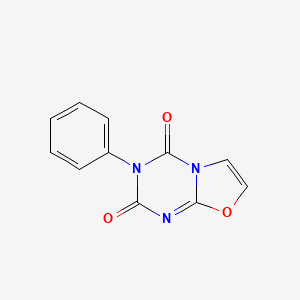
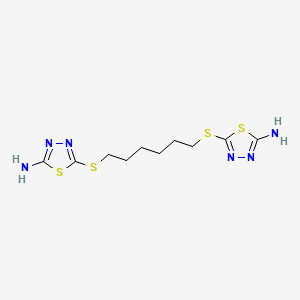
![N-[(2R)-2-{4-[(7-Bromoquinolin-2-yl)oxy]phenoxy}propanoyl]glycine](/img/structure/B12907263.png)
![6-[(2-Chlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B12907269.png)
